molecular formula C13H10BrN3 B11841608 3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine CAS No. 161529-30-2

3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11841608
CAS No.: 161529-30-2
M. Wt: 288.14 g/mol
InChI Key: PCPHODWNHHPFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromobenzyl group at the 3-position of the imidazo[4,5-b]pyridine ring system enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of 4-bromobenzylamine with a suitable pyridine derivative under acidic conditions. One common method involves the reaction of 4-bromobenzylamine with 2-cyanopyridine in the presence of a Lewis acid catalyst, such as zinc chloride, to form the desired imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromobenzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

161529-30-2

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3/c14-11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2

InChI Key

PCPHODWNHHPFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.